D-Mannitol-1-13C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

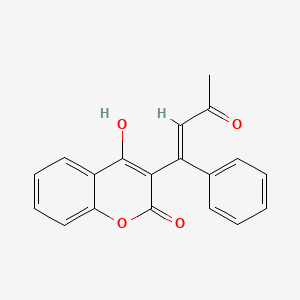

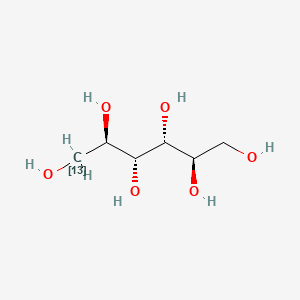

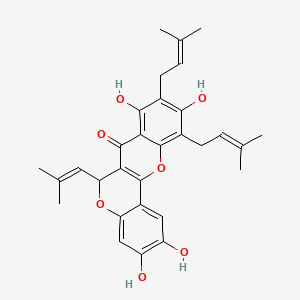

D-Mannitol-1-13C is a variant of mannitol, a naturally occurring six-carbon sugar alcohol . It is metabolically inert in humans and has wide applications in the food and pharmaceutical industry . The molecular formula of D-Mannitol-1-13C is HOCH2[CH (OH)]413CD2OH .

Synthesis Analysis

The production of mannitol has been studied extensively due to its wide applications. Compared with its chemical synthesis and extraction from plants, biotechnological production of mannitol has received more attention . Various biotechnological strategies for the production of mannitol via fermentation engineering, protein engineering, and metabolic engineering have been reviewed .Molecular Structure Analysis

The molecular weight of D-Mannitol-1-13C is 185.18 . The linear formula is HOCH2[CH (OH)]413CD2OH .Chemical Reactions Analysis

Mannitol is a six-carbon sugar alcohol that can crystallize into different crystal structures . It has been reported that D-mannitol has three polymorphs: β, δ, and α . These different polymorphs have unique physicochemical properties, thus affecting the industrial applications of D-mannitol .Physical And Chemical Properties Analysis

D-Mannitol-1-13C has a molecular weight of 183.16 g/mol . It has a complexity of 105 and a topological polar surface area of 121 Ų . It has 6 hydrogen bond donor count and 6 hydrogen bond acceptor count .Wissenschaftliche Forschungsanwendungen

Photosynthetic Production from CO2 : Jacobsen and Frigaard (2014) engineered the marine cyanobacterium Synechococcus sp. PCC 7002 to photosynthetically produce mannitol from CO2, offering potential for biosynthesis of sugars and derivatives from CO2 in cyanobacteria (Jacobsen & Frigaard, 2014).

Metabolic Characterization in Lactococcus Lactis : Neves et al. (2000) studied the metabolism of glucose in Lactococcus lactis, observing a shift from homolactic fermentation to mixed acid fermentation with mannitol production (Neves et al., 2000).

Mannitol Production in Lactococcus Lactis : Gaspar et al. (2004) developed a mannitol-producing strain of Lactococcus lactis by disrupting genes of the phosphoenolpyruvate-mannitol phosphotransferase system, offering insights for food-grade mannitol production (Gaspar et al., 2004).

Gut Permeability Measurement : Khoshbin et al. (2021) used 13C-mannitol in a study to measure human gut permeability, showing its utility in gastrointestinal research (Khoshbin et al., 2021).

Mannitol Turnover in Marine Macroalgae : Reed et al. (1995) used 13C NMR to study metabolic flux of mannitol in the marine macroalgae Himanthalia elongata, revealing details of carbon utilization in marine plants (Reed et al., 1995).

Mannitol Production in Escherichia Coli : Reshamwala et al. (2014) constructed an Escherichia coli strain for D-mannitol production, demonstrating the potential for microbial synthesis of this compound (Reshamwala et al., 2014).

Physico-Chemical Characteristics Study : Banipal et al. (2015) performed volumetric and NMR studies on mannitol to understand molecular interactions, indicating its importance in chemical research (Banipal et al., 2015).

Glucuronoxylomannan Synthesis Study : Cherniak et al. (1998) used mannitol in a study of glucuronoxylomannan synthesis in Cryptococcus neoformans, showing its role in fungal biology (Cherniak et al., 1998).

Wirkmechanismus

Target of Action

D-Mannitol-1-13C, also known as D-Mannitol-13C, is a variant of mannitol where one of the carbon atoms is replaced by Carbon-13, a stable isotope of carbon . Mannitol is a sugar alcohol that naturally occurs in fruits and vegetables . It is metabolically inert in humans

Biochemical Pathways

Mannitol is involved in various biochemical pathways. For instance, it has been observed to be metabolized in the amino acids and short-chain fatty acid metabolism pathways . In a study involving Salmonella enterica, it was found that mannitol was metabolized through the Entner–Doudoroff pathway .

Pharmacokinetics

The pharmacokinetics of mannitol involve its rapid elevation in serum osmolality during administration, reaching a maximum at the end of administration, and then exponentially decreasing . The integrated values of mannitol concentration difference between the central and peripheral compartments correlate with the changes of intracranial pressure reduction during mannitol administration .

Result of Action

The primary result of mannitol’s action is the reduction of intracranial pressure and the treatment of cerebral edema . It is also used for promoting urinary excretion of toxic substances . Furthermore, mannitol has been approved as an add-on maintenance therapy for improving pulmonary function in cystic fibrosis patients aged 18 and over .

Action Environment

The action of D-Mannitol-1-13C is influenced by environmental factors such as temperature. For instance, the D-Mannitol-1-13C certified reference material was found to be stable for up to 48 months at room temperature and 28 days at 50 °C .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R,3R,4R,5R)-(113C)hexane-1,2,3,4,5,6-hexol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-CCCNNFAYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745801 |

Source

|

| Record name | D-(1-~13~C)Mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132202-29-0 |

Source

|

| Record name | D-(1-~13~C)Mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![DL-[1,3-13C2]Glyceraldehyde](/img/structure/B583794.png)

![DL-[1-2H]glyceraldehyde](/img/structure/B583802.png)

![D-[2-2H]Glyceraldehyde](/img/structure/B583804.png)

![[1-13C]Glycolaldehyde](/img/structure/B583812.png)